molecular formula C13H16N2O5 B14649579 3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid CAS No. 51865-71-5

3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid

Cat. No.: B14649579
CAS No.: 51865-71-5
M. Wt: 280.28 g/mol
InChI Key: OQXDSBHZNNKHNO-UHFFFAOYSA-N
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Description

3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid is a synthetic organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and potential for diverse reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid typically involves multiple steps. One common method includes the reaction of 4-(methylamino)benzoic acid with pentanedioic acid under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Folic Acid: A water-soluble vitamin with a similar structure, used in various biological processes.

    Methotrexate: An antimetabolite and antifolate drug used in cancer therapy.

    Pemetrexed: Another antifolate drug used in chemotherapy.

Uniqueness

3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid is unique due to its specific chemical structure, which allows it to participate in a wide range of reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

51865-71-5

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

3-[[4-(methylamino)benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C13H16N2O5/c1-14-9-4-2-8(3-5-9)13(20)15-10(6-11(16)17)7-12(18)19/h2-5,10,14H,6-7H2,1H3,(H,15,20)(H,16,17)(H,18,19)

InChI Key

OQXDSBHZNNKHNO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)NC(CC(=O)O)CC(=O)O

Origin of Product

United States

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